molecular formula C16H21N3O4S2 B2737051 3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1795493-35-4

3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2737051
CAS RN: 1795493-35-4
M. Wt: 383.48
InChI Key: JMLBJUHJLKHVGJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a chemical compound also known as TAK-659. It is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. BTK inhibitors have been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia.

Mechanism of Action

BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the disruption of B-cell receptor signaling, resulting in the induction of apoptosis and inhibition of cell proliferation. TAK-659 also inhibits downstream signaling pathways, such as NF-κB and AKT, which are involved in the survival and proliferation of B-cells.
Biochemical and Physiological Effects
Inhibition of BTK by TAK-659 has several biochemical and physiological effects. It leads to the inhibition of B-cell receptor signaling, resulting in the induction of apoptosis and inhibition of cell proliferation. TAK-659 also inhibits downstream signaling pathways, such as NF-κB and AKT, which are involved in the survival and proliferation of B-cells. In addition, TAK-659 has been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, there are also some limitations to using TAK-659 in lab experiments. It is a synthetic compound that may have off-target effects or toxicity, and its efficacy may vary depending on the specific B-cell malignancy being studied.

Future Directions

There are several future directions for the study of TAK-659. One area of interest is the development of combination therapies that target multiple pathways involved in the survival and proliferation of B-cells. Another area of interest is the investigation of TAK-659 in other B-cell malignancies, such as multiple myeloma and non-Hodgkin lymphoma. Furthermore, the development of more potent and selective BTK inhibitors, including TAK-659 derivatives, is an ongoing area of research.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting from the reaction of 3,4-dimethoxybenzaldehyde with 2-bromoethylamine hydrobromide to obtain 3,4-dimethoxy-N-(2-bromoethyl)benzamide. This compound is then reacted with thiazole-2-carboxylic acid to yield 3,4-dimethoxy-N-((1-(thiazol-2-yl)ethyl)benzamide). The final step involves the reaction of this compound with pyrrolidine and benzenesulfonyl chloride to obtain 3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. It has been shown to be a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. In preclinical studies, TAK-659 has demonstrated efficacy in various B-cell lymphoma models, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

properties

IUPAC Name

3,4-dimethoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-22-14-6-5-13(10-15(14)23-2)25(20,21)18-11-12-4-3-8-19(12)16-17-7-9-24-16/h5-7,9-10,12,18H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLBJUHJLKHVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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